

# Application Notes and Protocols for Disodium Maleate in Cosmetic Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Disodium maleate*

Cat. No.: *B1238016*

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## Introduction

**Disodium maleate**, the disodium salt of maleic acid, is a versatile ingredient in cosmetic formulations, primarily utilized for its properties as a pH buffer, chelating agent, and potentially as a skin lightening agent. Its ability to maintain product stability and integrity makes it a valuable component in a wide range of personal care products. This document provides detailed application notes, experimental protocols, and quantitative data for the use of **disodium maleate** in cosmetic formulations.

## Chemical Structure and Properties

**Disodium maleate** is a white crystalline powder soluble in water. It is the sodium salt of a dicarboxylic acid.

Diagram of **Disodium Maleate** Chemical Structure

Caption: Chemical structure of **disodium maleate**.

## Applications in Cosmetic Formulations

**Disodium maleate** serves several key functions in cosmetic products:

- **Buffering Agent:** It helps to establish and maintain the pH of a product, which is crucial for stability and skin compatibility.[1][2]
- **Chelating Agent:** It can bind to metal ions that may be present in a formulation, preventing them from causing degradation, discoloration, or affecting product performance.[3][4]
- **Skin Whitening Agent:** Patent literature suggests that maleic acid and its salts may have a melanin-inhibiting effect, indicating potential for use in skin lightening products.[5]

## Quantitative Data

The available quantitative data for the use of **disodium maleate** and related compounds in cosmetics is summarized below. It is important to note that specific use levels for **disodium maleate** are not widely published and formulation optimization is recommended.

Ingredient	Application	Product Type	Concentration Range (%)	Reference
Sodium Maleate (Disodium)	pH Adjuster / Skin Conditioning	"Other" skin care preparations	0.02	[1]
Sodium Maleate	Skin Whitening	Lotion	0.1	[5]
Disodium EDTA (for comparison)	Chelating Agent	Various Cosmetics	0.05 - 0.2	[6]

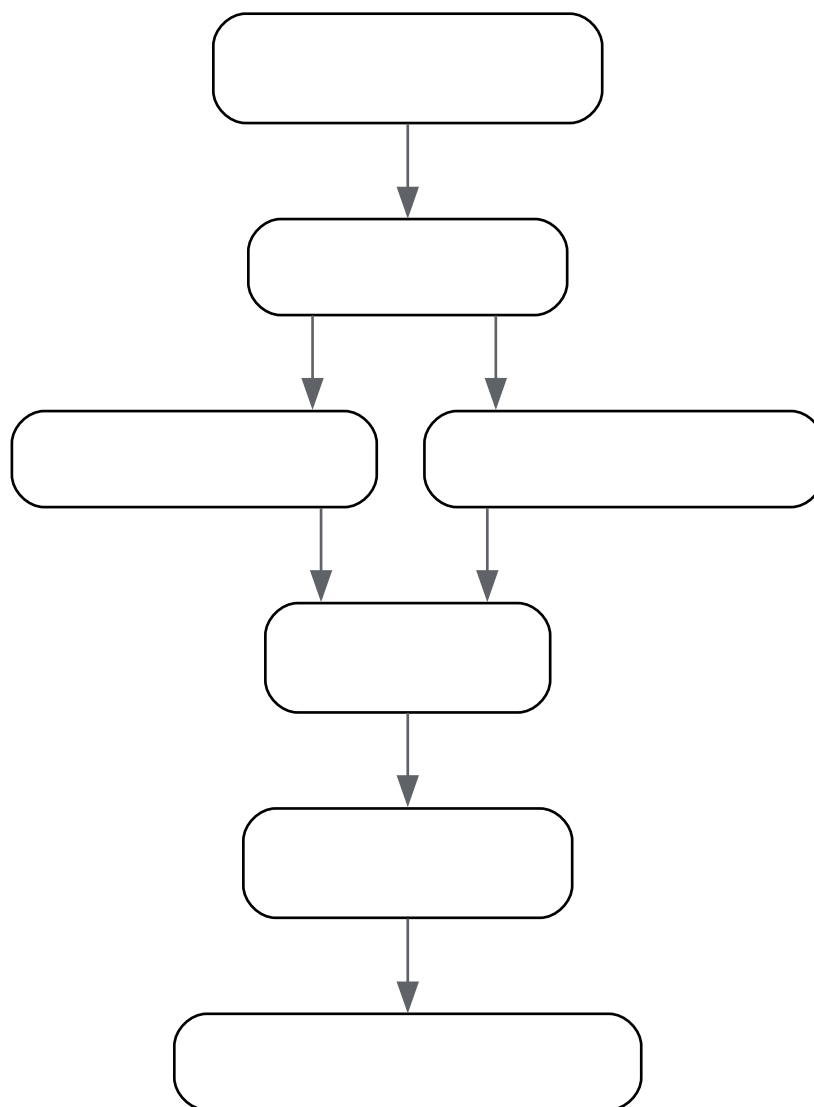
## Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of **disodium maleate** in cosmetic formulations.

### Evaluation of Buffering Capacity

This protocol determines the ability of a formulation containing **disodium maleate** to resist changes in pH.

Workflow for Buffering Capacity Evaluation



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Caption: Workflow for determining the buffering capacity of a cosmetic formulation.

#### Methodology:

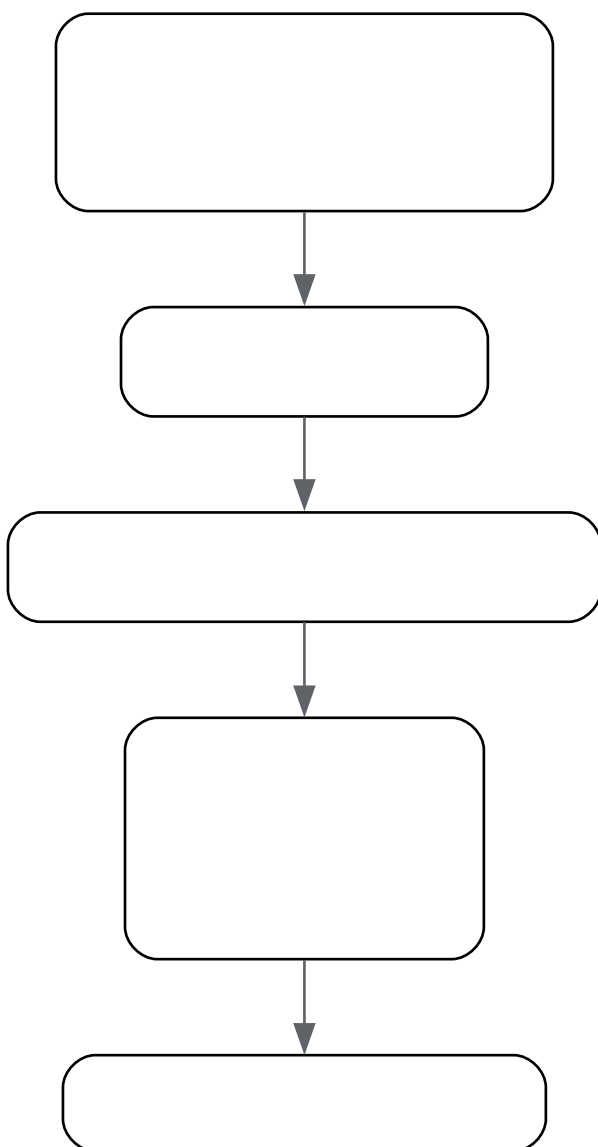
- Preparation of Formulation: Prepare the cosmetic formulation with and without **disodium maleate** (as a control).
- Initial pH Measurement: Measure the initial pH of the formulation using a calibrated pH meter.
- Titration:

- For acid buffering capacity, slowly add a standardized solution of 0.1N hydrochloric acid (HCl) in small increments.
- For alkali buffering capacity, use a separate sample and titrate with 0.1N sodium hydroxide (NaOH).
- pH Recording: After each addition of acid or base, stir the formulation thoroughly and record the pH.
- Data Analysis: Plot the pH of the formulation against the volume of titrant added. The buffering capacity is determined by the amount of acid or base required to cause a significant change in pH.

## Assessment of Chelating Efficacy

This protocol evaluates the ability of **disodium maleate** to sequester metal ions, which can improve the stability of a formulation.

Workflow for Chelating Efficacy Assessment



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Caption: Workflow for assessing the chelating efficacy of **disodium maleate**.

Methodology:

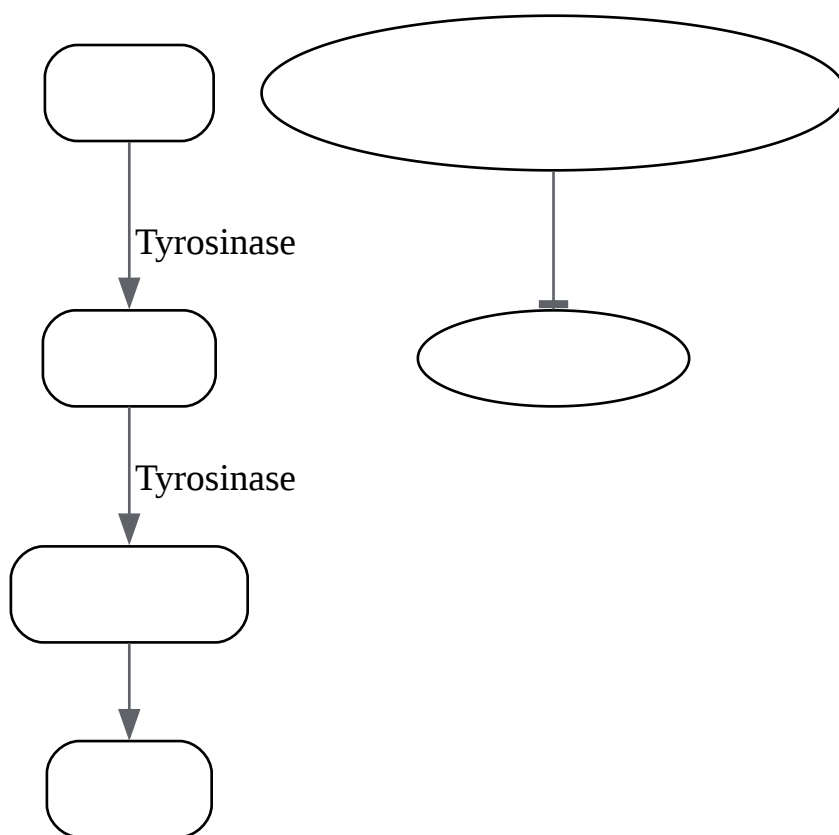
- Sample Preparation: Prepare three versions of the cosmetic formulation:
  - A control without any chelating agent.
  - A sample with **disodium maleate** at the desired concentration.
  - A positive control with a known chelating agent like disodium EDTA.

- **Introduction of Metal Ions:** Introduce a controlled amount of a metal salt solution (e.g., iron (II) sulfate) to each sample to simulate contamination.
- **Stress Conditions:** Subject the samples to accelerated stability testing, including exposure to UV light and elevated temperatures (e.g., 40°C).
- **Stability Monitoring:** At regular intervals, observe and measure changes in the physical and chemical properties of the samples, such as color, odor, viscosity, and pH.
- **Comparison:** Compare the stability of the sample containing **disodium maleate** to the control and the positive control. A smaller change in the formulation with **disodium maleate** indicates effective chelation.

## In Vitro Tyrosinase Inhibition Assay for Skin Whitening Potential

This assay determines the potential of **disodium maleate** to inhibit the tyrosinase enzyme, which is involved in melanin production.

Signaling Pathway of Melanin Synthesis



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Caption: Simplified pathway of melanin synthesis and the role of a tyrosinase inhibitor.

#### Methodology:

- Reagent Preparation:
  - Prepare a solution of mushroom tyrosinase in a phosphate buffer (pH 6.8).
  - Prepare a solution of L-DOPA (3,4-dihydroxy-L-phenylalanine) as the substrate.
  - Prepare solutions of **disodium maleate** at various concentrations. Kojic acid can be used as a positive control.
- Assay Procedure:
  - In a 96-well plate, add the tyrosinase solution to each well.

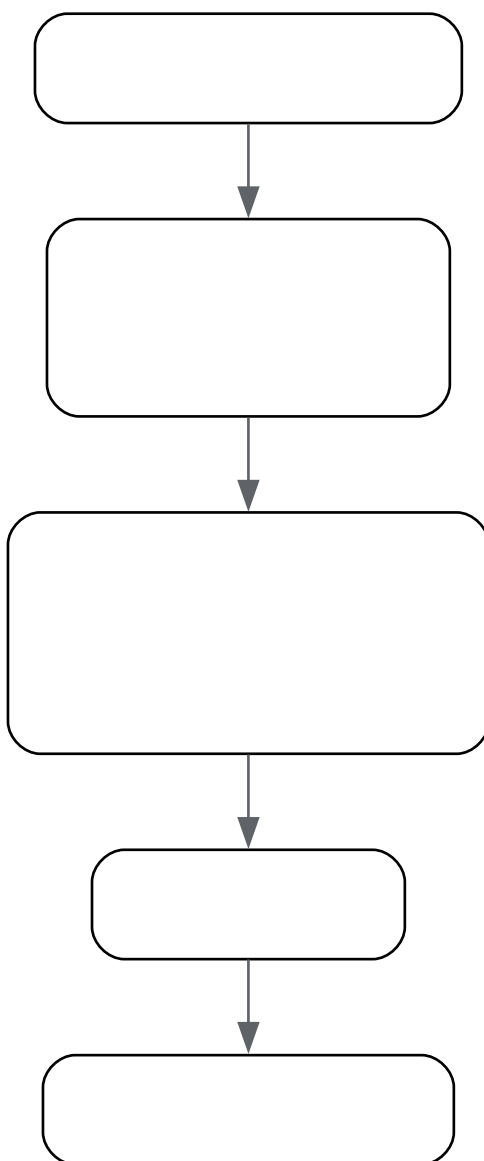
- Add the **disodium maleate** solutions (or control) to the wells and incubate.
- Initiate the reaction by adding the L-DOPA solution.
- Measurement: Measure the absorbance of the solution at 475 nm at regular intervals using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in an increase in absorbance.
- Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of **disodium maleate** compared to the control without an inhibitor. A Japanese patent suggests that maleic acid's melanin production-suppressing activity may not be due to direct tyrosinase inhibition through chelation of its copper ion, but rather an intracellular mechanism.<sup>[7]</sup> Further cellular assays would be required to explore this.

## Stability Testing of Formulations Containing Disodium Maleate

This protocol outlines a comprehensive stability testing plan for a cosmetic formulation containing **disodium maleate**.

Workflow for Cosmetic Stability Testing





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